(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride
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Description
“(1R,6R,7R)-2-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride” is a chemical compound with the molecular formula C7H13N.ClH . It is also known as "(1R,6S,7r)-bicyclo [4.1.0]heptan-7-amine hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic ring system with an amine functional group . The InChI code for this compound is 1S/C7H13N.ClH/c8-7-5-3-1-2-4-6(5)7;/h5-7H,1-4,8H2;1H/t5-,6+,7+; .Physical And Chemical Properties Analysis
This compound has a melting point of 224-225 degrees Celsius . Other physical and chemical properties such as solubility, density, and refractive index would depend on the specific conditions and may not be readily available.Scientific Research Applications
Drug Synthesis and Impurity Profiling
The compound EN300-1086769 may play a role in the synthesis of pharmaceutical drugs. During drug production, it’s crucial to identify and control impurities, such as N-nitrosamines, which can be cancerogenic . The compound’s structure suggests it could be involved in the synthesis or as an intermediate that requires careful monitoring to prevent harmful impurities in the final pharmaceutical product.
properties
IUPAC Name |
(1R,6R,7R)-2-oxabicyclo[4.1.0]heptan-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-4-2-1-3-8-6(4)5;/h4-6H,1-3,7H2;1H/t4-,5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOONBLWVEADL-RWOHWRPJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]([C@@H]2OC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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